molecular formula C11H17ClN2O2 B2686889 Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride CAS No. 2138114-65-3

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride

Cat. No. B2686889
CAS RN: 2138114-65-3
M. Wt: 244.72
InChI Key: FJYLAFDBHSPSEZ-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, also known as MTIC, is a chemical compound that has been widely studied for its potential applications in scientific research. MTIC is a tetrahydroindolizine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The precise mechanism of action of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of certain enzymes and the modulation of neurotransmitter systems in the brain. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been shown to exhibit activity at a range of receptor sites, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects:
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has also been shown to exhibit antioxidant and anti-inflammatory activity, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride in laboratory experiments is its wide range of potential applications, including in the fields of neuroscience and cancer research. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride in laboratory experiments is its relatively limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride. One area of interest is in the development of more efficient and cost-effective synthesis methods for Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, which could help to increase its availability for research purposes. Another area of interest is in the development of more targeted and specific applications for Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, such as in the treatment of specific types of cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride and to explore its potential as a therapeutic agent in various disease settings.

Synthesis Methods

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride, followed by methylation of the resulting intermediate with methyl iodide. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of chiral catalysts to produce enantioselective synthesis of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride.

Scientific Research Applications

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been shown to exhibit neuroprotective effects and potential therapeutic benefits for conditions such as Parkinson's disease and Alzheimer's disease. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has also been studied for its potential applications in cancer research, where it has been shown to exhibit anti-tumor activity and potential as a chemotherapeutic agent.

properties

IUPAC Name

methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYLAFDBHSPSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride

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